molecular formula C24H24N2OS2 B306095 3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306095
M. Wt: 420.6 g/mol
InChI Key: KIUBLRCODFHDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the thienopyrimidine family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of molecules that play a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response. This compound has also been shown to reduce the levels of reactive oxygen species, which can cause cellular damage and contribute to the development of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of pain and inflammation. However, one limitation of using this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several potential future directions for the research on 3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one. One direction could be the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction could be the exploration of the potential applications of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential interactions with other molecules in the body.

Synthesis Methods

The synthesis of 3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one with 3,4-dimethylbenzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product.

Scientific Research Applications

The potential applications of 3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one in scientific research are vast. This compound has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

Product Name

3-(3,4-dimethylphenyl)-5,6-dimethyl-2-[(2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C24H24N2OS2

Molecular Weight

420.6 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-5,6-dimethyl-2-(2-phenylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H24N2OS2/c1-15-10-11-20(14-16(15)2)26-23(27)21-17(3)18(4)29-22(21)25-24(26)28-13-12-19-8-6-5-7-9-19/h5-11,14H,12-13H2,1-4H3

InChI Key

KIUBLRCODFHDMX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC(=C3C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC(=C3C)C)C

Origin of Product

United States

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